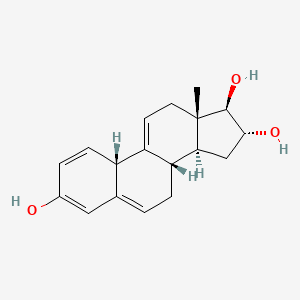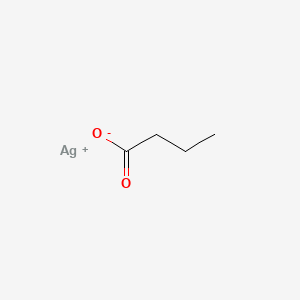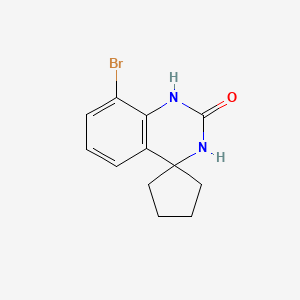
8'-Bromo-spiro(cyclopentane-1,4'-(3'H)-1',2',3',4'-tetrahydroquinazoline)-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.
Spiro Formation: The spiro linkage can be introduced by reacting the quinazoline intermediate with a cyclopentane derivative under specific conditions.
Bromination: The final step involves the bromination of the spiro compound using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: Formation of additional rings through cyclization reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Biochemical Research: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Agrochemicals: Investigated for use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro Compounds: Other spiro compounds with different ring structures or substituents.
Quinazoline Derivatives: Compounds with a quinazoline core but different functional groups.
Uniqueness
The uniqueness of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one lies in its specific combination of a spiro linkage, a bromine atom, and a quinazoline moiety. This unique structure could confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
885267-16-3 |
|---|---|
Fórmula molecular |
C12H13BrN2O |
Peso molecular |
281.15 g/mol |
Nombre IUPAC |
8-bromospiro[1,3-dihydroquinazoline-4,1'-cyclopentane]-2-one |
InChI |
InChI=1S/C12H13BrN2O/c13-9-5-3-4-8-10(9)14-11(16)15-12(8)6-1-2-7-12/h3-5H,1-2,6-7H2,(H2,14,15,16) |
Clave InChI |
JKGBRRWQIJENFV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C3=C(C(=CC=C3)Br)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)

![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
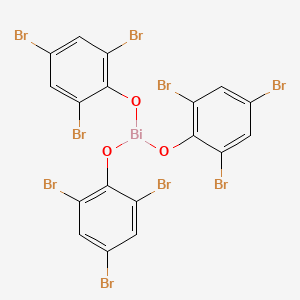
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
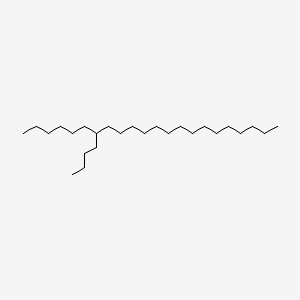
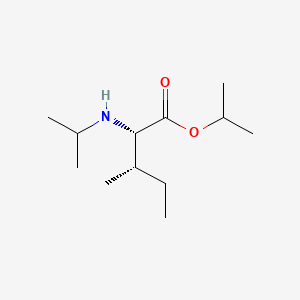
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
